molecular formula C10H19N B14883990 (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B14883990
M. Wt: 153.26 g/mol
InChI Key: MDFWXZBEVCOVIO-SHTILUHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is a bicyclic amine compound with a unique structure that includes a bicyclo[2.2.1]heptane framework. This compound is known for its rigidity and steric hindrance, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the use of camphor as a starting material. One common method includes the following steps:

    Oxidation of Camphor: Camphor is oxidized using selenium dioxide to form camphorquinone.

    Reduction and Amination: The camphorquinone is then reduced and aminated to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: Reduction reactions can convert ketones or aldehydes in the structure to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Selenium dioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, anhydrides.

Major Products

    Oxidation Products: Oximes, nitro compounds.

    Reduction Products: Alcohols.

    Substitution Products: Amides, esters.

Scientific Research Applications

Chemistry

In chemistry, (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is used as a chiral building block for the synthesis of complex molecules. Its rigid structure makes it valuable in stereoselective synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development.

Industry

In the industrial sector, (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is used in the production of polymers and other materials that require rigid and stable molecular frameworks.

Mechanism of Action

The mechanism of action of (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with molecular targets through hydrogen bonding and steric effects. The compound’s rigid structure allows it to fit into specific binding sites, influencing biological pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Similar in structure but contains an additional nitrogen atom, making it more reactive in certain chemical reactions.

    Camphorquinone: A precursor in the synthesis of (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane, known for its use in photoinitiators.

Uniqueness

(1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is unique due to its specific stereochemistry and rigid bicyclic structure, which provide distinct reactivity and interaction profiles compared to other similar compounds.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8?,10+/m1/s1

InChI Key

MDFWXZBEVCOVIO-SHTILUHOSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)CC2N

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.